![molecular formula C19H20O B11852155 [1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-yl(cyclohexyl)methanone: is an organic compound that features a biphenyl group attached to a cyclohexylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses cyclohexanone as the starting material, which undergoes acylation with biphenyl-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl ring can be functionalized with various substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives, nitro-substituted biphenyls.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of biphenyl derivatives in biological systems.
Medicine: The compound is investigated for its potential pharmacological properties. Researchers explore its activity as an anti-inflammatory or anticancer agent, leveraging its structural similarity to other bioactive molecules.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclohexylmethanone group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane with a similar cyclohexyl group but lacking the biphenyl moiety.
Biphenyl: A compound with two phenyl rings but without the cyclohexylmethanone group.
1-Boc-4-AP: A compound with a piperidine ring and a phenyl group, used in the synthesis of fentanyl derivatives.
Uniqueness: [1,1’-Biphenyl]-2-yl(cyclohexyl)methanone is unique due to its combination of a biphenyl group and a cyclohexylmethanone moiety. This structural feature imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C19H20O |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
cyclohexyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C19H20O/c20-19(16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |
InChI Key |
FVBVSLZEYWMBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,12-pentaen-11-one;hydrobromide](/img/structure/B11852079.png)
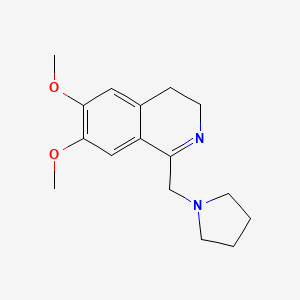
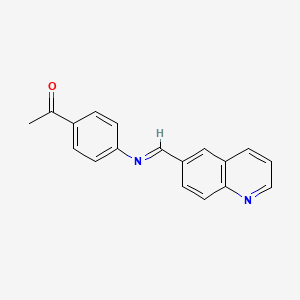
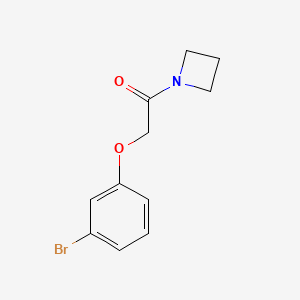

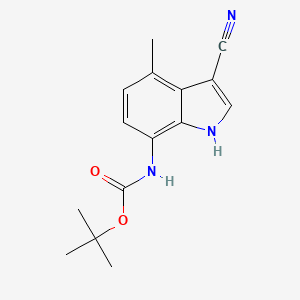

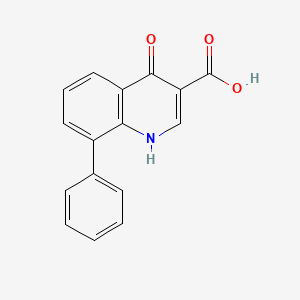
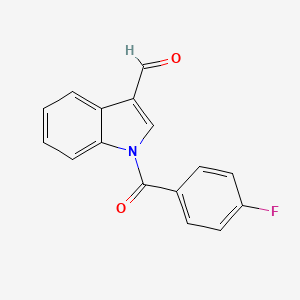
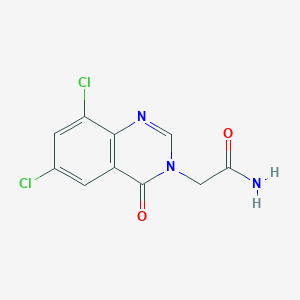
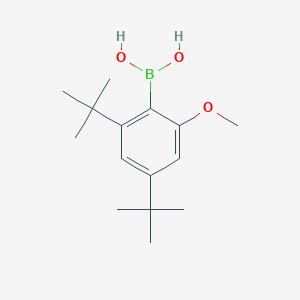
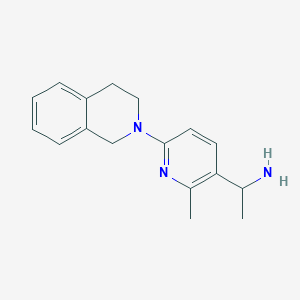
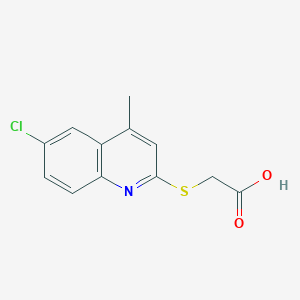
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
